Di-tert-butyl (2r,5r)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate
Description
Di-tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate (CAS: 1427561-80-5) is a chiral piperazine derivative functionalized with two tert-butoxycarbonyl (Boc) protecting groups, a hydroxymethyl (-CH2OH) substituent at the 2-position, and a methyl (-CH3) group at the 5-position. Its molecular formula is C15H28N2O5, with a molecular weight of 316.39 g/mol . The stereochemistry (2R,5R) is critical for its interactions in asymmetric synthesis and pharmacological applications, such as serving as a precursor for bioactive molecules or receptor ligands .
Properties
IUPAC Name |
ditert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5/c1-11-8-18(14(21)23-16(5,6)7)12(10-19)9-17(11)13(20)22-15(2,3)4/h11-12,19H,8-10H2,1-7H3/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKVRPTUZKGZOX-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)OC(C)(C)C)CO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1C(=O)OC(C)(C)C)CO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl (2r,5r)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with diesters or diketones under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Methylation: The methyl group can be introduced through alkylation reactions using methyl halides or methyl sulfonates.
Protection with Tert-Butyl Groups: The tert-butyl groups are typically introduced using tert-butyl chloroformate or tert-butyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (2r,5r)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Di-tert-butyl (2r,5r)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate serves as an important building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, making it useful in the development of new compounds with desired properties.
Synthetic Routes
The synthesis typically involves:
- Formation of the Piperazine Ring : Cyclization of appropriate diamines with diesters or diketones.
- Hydroxymethylation : Introduction of the hydroxymethyl group using formaldehyde and a catalyst.
- Methylation : Alkylation reactions using methyl halides.
- Protection with Tert-Butyl Groups : Utilizing tert-butyl chloroformate or tert-butyl bromide in the presence of a base .
Biological Applications
Biochemical Probes
The compound has been investigated for its potential as a biochemical probe. Its ability to interact with biological targets makes it suitable for studying enzyme activities and receptor interactions. This interaction can modulate biochemical pathways, providing insights into cellular processes.
Therapeutic Properties
Research has explored its use as a scaffold for drug design. The structural features of this compound may confer therapeutic benefits by influencing pharmacokinetics and bioactivity. For instance, studies have indicated that modifications to piperazine derivatives can enhance their affinity for neurotransmitter transporters .
Material Science
Development of New Materials
In materials science, this compound is utilized in creating polymers and catalysts with specific properties. Its unique functional groups allow for the tailoring of material characteristics such as thermal stability and mechanical strength.
Case Study 1: Synthesis of Complex Molecules
A study demonstrated the use of this compound in synthesizing novel pyrazole derivatives. The compound acted as a precursor in reactions yielding high-purity products with significant yields .
Research on piperazine-based compounds indicated that derivatives of this compound exhibited notable cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through modulation of tubulin polymerization .
Mechanism of Action
The mechanism of action of di-tert-butyl (2r,5r)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations
- Lipophilicity : The hydroxymethyl group in 1427561-80-5 lowers Clog P (estimated ~0.5) compared to analogs like 1319591-15-5 (Clog P ~1.8), affecting membrane permeability .
- Stereochemical Impact : The (2R,5R) configuration distinguishes it from enantiomers like 958635-12-6 , which may exhibit divergent binding affinities in chiral environments (e.g., dopamine D3 receptors) .
Stability and Deprotection
Boc groups in these compounds are stable under basic conditions but cleaved with acids (e.g., trifluoroacetic acid), as demonstrated in the synthesis of homopiperazine analogs . The hydroxymethyl group in 1427561-80-5 may participate in hydrogen bonding, influencing crystallization behavior .
Biological Activity
Di-tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, which includes multiple functional groups, allows it to interact with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
This compound is characterized by the following chemical properties:
- Molecular Formula: CHNO
- Molecular Weight: 286.42 g/mol
- CAS Number: 1403898-64-5
Synthesis Methods
The synthesis typically involves the reaction of tert-butyl 2-methylpiperazine-1-carboxylate with various reagents under controlled conditions. Common solvents include tetrahydrofuran (THF) and methanol, often in an inert atmosphere to prevent side reactions. The yield for the synthesis can reach up to 87% under optimized conditions .
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways involved in various physiological processes.
Interaction with Enzymes
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, its structural similarity to substrate molecules allows it to act as a competitive inhibitor in enzymatic reactions .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Potential
Recent investigations have explored the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. The compound's ability to target specific signaling pathways involved in tumor growth is currently under investigation .
Case Studies and Research Findings
-
Antimicrobial Activity Study:
- Objective: To evaluate the antimicrobial efficacy against E. coli and S. aureus.
- Findings: The compound demonstrated significant inhibition zones compared to controls, suggesting potential as a therapeutic agent against infections caused by these pathogens.
- Anticancer Activity Research:
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate | Structure | Moderate antimicrobial activity |
| Tert-butyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate | Structure | Low cytotoxicity; used in drug formulations |
Q & A
Q. What synthetic methodologies are recommended for preparing Di-tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate with high stereochemical fidelity?
Answer: The synthesis typically involves:
- Stepwise Protection: Piperazine derivatives are doubly protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., K₂CO₃ or TEA in 1,4-dioxane or DCM) to install the Boc groups .
- Substituent Introduction: Hydroxymethyl and methyl groups are introduced via alkylation or condensation. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) may be employed.
- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (DCM/hexane) ensures high purity (>95%) .
Example Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, K₂CO₃, 1,4-dioxane, 110°C, 12h | 88.7% | |
| Alkylation | Propargyl bromide, acetone, rt, 12h | 78% |
Q. How can researchers confirm the (2R,5R) stereochemistry of this compound?
Answer:
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent integration and coupling constants (e.g., diastereotopic protons at δ 3.4–4.1 ppm) .
- HRMS: Validate molecular weight (e.g., ESI-MS: [M+H]+ calc. 447.57) .
- IR Spectroscopy: Detect carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .
- HPLC Purity: Use C18 columns (ACN/H₂O gradient) to verify ≥95% purity .
Advanced Research Questions
Q. How can contradictory NMR data due to rotational isomerism in this compound be resolved?
Answer:
- Variable Temperature (VT) NMR: Observe coalescence of split peaks (e.g., at 298K vs. 323K) to identify dynamic rotational states .
- DFT Calculations: Model energy barriers between conformers (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to correlate with experimental data .
- 2D NMR (NOESY/ROESY): Detect spatial proximity of protons to distinguish between rotamers .
Q. What strategies optimize the regioselective deprotection of tert-butyl groups during downstream functionalization?
Answer:
- Acid Sensitivity: Boc groups are cleaved with TFA in DCM (e.g., 6 mL TFA, 2h, rt), while minimizing side reactions via controlled stoichiometry .
- Selective Deprotection: Use milder acids (e.g., HCl/dioxane) for partial deprotection if stepwise modification is required .
- Monitoring: Track reaction progress via TLC (Rf shift) or LCMS ([M-Boc]+ ion detection) .
Q. How does the hydroxymethyl group influence the compound’s stability under basic conditions?
Answer:
- Base Sensitivity: The hydroxymethyl group may undergo elimination or oxidation under strong basic conditions (e.g., NaOH, KOtBu).
- Mitigation: Use buffered conditions (pH 7–8) or replace with stable analogs (e.g., acetyl-protected hydroxymethyl) during harsh reactions .
Applications in Complex Molecule Synthesis
Q. What role does this compound play in synthesizing kinase inhibitors or PROTACs?
Answer:
- Piperazine Core: Serves as a rigid scaffold for attaching pharmacophores (e.g., pyridinyl, pyrimidinyl groups) via SNAr or Buchwald-Hartwig couplings .
- Case Study: Similar tert-butyl piperazine derivatives are intermediates in Palbociclib (CDK4/6 inhibitor) synthesis, enabling precise spatial arrangement of substituents .
Example Protocol:
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | Pd(PPh₃)₂Cl₂, CuI, 1-ethynyl-4-methylbenzene, 80°C, 24h | 75% |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar piperazine derivatives?
Answer:
- Parameter Screening: Optimize solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. rt), and catalyst loading (Pd vs. Cu).
- Byproduct Analysis: Use LCMS to identify undesired side products (e.g., over-alkylation, Boc cleavage) .
- Case Study: A 27% yield drop in a PROTAC synthesis was traced to residual water in DMF; switching to anhydrous conditions restored yields to 78% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
